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1-(2-Phenylethyl)naphthalene

Cat. No.: B11948603
M. Wt: 232.3 g/mol
InChI Key: RLGXDIGUNMDWRX-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)naphthalene (CAS 36707-32-1) is a solid organic compound with the molecular formula C 18 H 16 and a molecular weight of 232.32 g/mol. It is offered as a high-purity, off-white to white solid for research and development applications . This naphthalene derivative is a valuable intermediate in advanced organic synthesis. Compounds featuring naphthyl-substituted structural motifs are of significant interest in medicinal chemistry, serving as key pharmacophores in the development of therapeutic agents . Furthermore, closely related tetrahydro(1-phenylethyl)naphthalene compounds have been identified and patented for their utility in formulating high-temperature heat transfer fluids, where they demonstrate favorable thermal stability profiles . Researchers can utilize this chemical as a building block for constructing more complex molecular architectures or for investigating structure-activity relationships in material science and drug discovery. Please note: This product is intended for research use only (RUO) and is not meant for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16 B11948603 1-(2-Phenylethyl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

1-(2-phenylethyl)naphthalene

InChI

InChI=1S/C18H16/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12H,13-14H2

InChI Key

RLGXDIGUNMDWRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Phenylethyl Naphthalene and Its Derivatives

Catalytic Approaches in Phenylethylnaphthalene Synthesis

Catalytic methods offer efficient and selective routes to phenylethylnaphthalene derivatives. Transition metals, particularly palladium, play a pivotal role in these transformations.

Palladium-Catalyzed Reductive Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. acs.org The synthesis of 2-(2-(4-Methoxyphenyl)-1-phenylethyl)naphthalene has been achieved through a palladium-catalyzed cross-coupling reaction of diarylmethanol derivatives with diborylmethane. osaka-u.ac.jp This method provides a route to homobenzylic boronates which can be further functionalized. osaka-u.ac.jp While direct palladium-catalyzed reductive coupling to form 1-(2-phenylethyl)naphthalene is a plausible strategy, specific examples in the literature are not extensively detailed for this exact compound. However, related transformations, such as the palladium-catalyzed annulation of 2,2'-diiodobiphenyls with alkynes to form phenanthrenes, demonstrate the utility of palladium in constructing complex aromatic systems. researchgate.net The direct ring construction of amides with alkynes catalyzed by palladium acetate (B1210297) also yields highly substituted naphthalenes. rsc.org

A general approach could involve the coupling of a naphthalene-based electrophile with a phenylethyl-based nucleophile or vice versa. For instance, the reaction of a naphthalenyl halide or triflate with a phenylethyl organometallic reagent in the presence of a palladium catalyst could yield the desired product. The efficiency of such reactions often depends on the choice of ligands, bases, and reaction conditions. osaka-u.ac.jp

Transition Metal-Mediated Syntheses for Related Phenylethyl-Naphthalene Architectures

Beyond palladium, other transition metals are instrumental in synthesizing related aromatic structures. For instance, rhodium catalysts have been used for the annulative π-extension of 1,8-dibromonaphthalene (B102958) to produce fluoranthenes. researchgate.net Ruthenium-catalyzed reactions have been employed for the three-component tandem remote C–H functionalization of naphthalenes, offering a modular approach to multifunctional derivatives. rsc.org

Nickel-catalyzed reductive cross-coupling reactions have also emerged as a valuable method for forging C-C bonds in complex molecular scaffolds. caltech.edu These reactions can be applied to the synthesis of various substituted naphthalenes. Furthermore, manganese-mediated cyclization has been utilized to construct the naphthalene (B1677914) core in arylnaphthalene lignan (B3055560) lactones. frontiersin.org

The following table summarizes various transition metal-catalyzed reactions for the synthesis of naphthalene derivatives:

Catalyst/ReagentReactantsProduct TypeReference
Palladium(II) acetate/P(4-MeC6H4)3Diarylmethyl carbonates, DiborylmethaneHomobenzylic boronates osaka-u.ac.jp
PdCl(C3H5)(dppb)1,8-dibromonaphthalene, ArenesFluoranthenes beilstein-journals.org
Ruthenium catalystNaphthalenes, Olefins, Alkyl bromidesMultifunctional naphthalenes rsc.org
Gold catalyst/AgSbF6Alkynyl estersArylnaphthalene lignan lactones frontiersin.org
Manganese(III) acetateAlkynes, BenzenesNaphthalene core frontiersin.org

Multi-Step Organic Synthesis Strategies

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound, allowing for precise control over the final structure.

Cyclization Reactions in the Formation of Naphthalene-Fused Systems

Cyclization reactions are fundamental to the formation of the naphthalene ring system. Electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2) can produce a variety of substituted naphthalenes under mild conditions. nih.govacs.org For instance, the cyclization of 2-naphthyl alkynol occurs selectively at the 1-position of the naphthalene ring. nih.gov Another approach involves the 6π-electrocyclization of a triene intermediate, which can be formed through the ring-opening of certain precursors. researchgate.net The cyclization of naphthalene-fused azo-ene-yne compounds has also been explored, leading to benzocinnolines and benzoisoindazoles. nih.gov

Functionalization and Derivatization from Naphthalene Precursors

The synthesis of this compound can be achieved by functionalizing a pre-existing naphthalene core. One common strategy is the Friedel-Crafts acylation of naphthalene with phenacetyl chloride to form 1-(phenacetyl)naphthalene, followed by reduction of the carbonyl group. Another method involves the sulfonation of naphthalene to produce naphthalene-2-sulfonyl chloride, which can then be reacted with 1-phenylethylamine (B125046) in an amidation reaction to form N-(1-phenylethyl)naphthalene-2-sulfonamide. vulcanchem.com

The direct C-H functionalization of naphthalene is a powerful and increasingly studied strategy. researchgate.net Various transition metal catalysts can facilitate the regioselective introduction of functional groups onto the naphthalene ring. researchgate.netrsc.org For example, 1-boraphenalenes can be synthesized by the reaction of BBr3 with 1-(aryl-ethynyl)naphthalenes and can be selectively functionalized. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is becoming increasingly important in the synthesis of naphthalene derivatives. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For example, the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides has been achieved using a recyclable Brønsted acidic ionic liquid, which acts as both a catalyst and a solvent. rsc.org The use of water as a solvent in the hydrothermal condensation of monoamines with bisanhydrides to produce naphthalene bisimides is another example of a green synthetic approach. rsc.org Furthermore, the use of zeolite as a reusable catalyst in the synthesis of 1-phenyl naphthalene derivatives from β-benzoyl propionic acid aligns with green chemistry principles. researchgate.net Chitosan-sulfonic acid has also been used as an eco-friendly catalyst for the synthesis of naphthalene-based azines. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 2 Phenylethyl Naphthalene

Fundamental Organic Transformations of the Naphthalene (B1677914) and Phenylethyl Moieties

The naphthalene ring system is known for its susceptibility to electrophilic aromatic substitution, oxidation, and reduction reactions. libretexts.orgmasterorganicchemistry.com The phenylethyl group, on the other hand, primarily undergoes reactions at the benzylic position and on the phenyl ring.

The naphthalene core generally undergoes electrophilic attack more readily than benzene (B151609) due to its lower resonance energy per ring. libretexts.org Oxidation of naphthalene can lead to the formation of naphthoquinones or phthalic anhydride, depending on the reaction conditions. Reduction of the naphthalene system is also a common transformation.

The phenylethyl group possesses a phenyl ring that can undergo electrophilic substitution, and the ethyl bridge offers sites for radical halogenation. The reactivity of the phenylethyl group can be influenced by the bulky naphthalene substituent.

Hydrogenation and Dehydrogenation Pathways

The hydrogenation and dehydrogenation of 1-(2-phenylethyl)naphthalene and its derivatives are crucial processes, particularly in the context of hydrogen storage materials. The naphthalene moiety can be partially or fully hydrogenated to yield tetralin and decalin derivatives, respectively.

Studies on related systems, such as the hydrogenation of naphthalene and the dehydrogenation of tetralin, provide insight into the likely pathways for this compound. mdpi.comresearchgate.net The hydrogenation of naphthalene typically proceeds in a stepwise manner, first forming tetralin (1,2,3,4-tetrahydronaphthalene) and then decalin (perhydronaphthalene). mdpi.com The reverse process, dehydrogenation, is an endothermic reaction that releases hydrogen gas.

Common catalysts for these transformations include transition metals such as nickel, palladium, and platinum, often supported on materials like alumina (B75360) or carbon. wikipedia.orgpressbooks.pub For instance, NiMo/Al2O3 and CoMo/Al2O3 are effective catalysts for both the hydrogenation of naphthalene and the dehydrogenation of tetralin. mdpi.comresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure) can significantly influence the selectivity towards partial or complete hydrogenation.

Table 1: Catalysts and Conditions for Hydrogenation and Dehydrogenation of Naphthalene/Tetralin Systems

ReactionCatalystTemperature (°C)Pressure (bar)Key FindingsReference
Naphthalene HydrogenationNiMo/Al2O3210-38018Increased hydrogenation with temperature up to 300°C. mdpi.com
Tetralin DehydrogenationNiMo/Al2O3210-38018Favored at higher temperatures. mdpi.com
Naphthalene HydrogenationCoMo/Al2O3210-38018Less active than NiMo catalyst. mdpi.com
Tetralin DehydrogenationCoMo/Al2O3210-38018Less active than NiMo catalyst. mdpi.com
Alkene HydrogenationPd/CRoom Temp.~1General catalyst for C=C bond hydrogenation. pressbooks.pub
Alkene HydrogenationPtO2 (Adams' catalyst)Room Temp.~1Effective catalyst for C=C bond hydrogenation. libretexts.org

Electrophilic and Nucleophilic Reaction Profiles

Electrophilic Substitution:

Electrophilic aromatic substitution on the naphthalene ring of this compound is expected to be directed by the activating effect of the alkyl substituent. The phenylethyl group, being an electron-donating group, activates the naphthalene ring towards electrophilic attack. In general, electrophilic substitution on naphthalene preferentially occurs at the C1 (α) position, as the intermediate carbocation is better stabilized by resonance. libretexts.org For 1-substituted naphthalenes, the incoming electrophile typically adds to the same ring, with a preference for the C4 (peri) and to a lesser extent the C2 (ortho) positions. masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely yield 4-substituted and 2-substituted derivatives of this compound.

The phenyl ring of the phenylethyl group is also susceptible to electrophilic substitution, which would be directed to the ortho and para positions by the ethylnaphthalene substituent.

Nucleophilic Substitution:

Nucleophilic substitution reactions are less common for the unsubstituted naphthalene ring itself. However, the phenylethyl side chain can be involved in such reactions. For instance, studies on the nucleophilic substitution of 1- and 2-naphthylethyl arenesulfonates have shown that these compounds can react with nucleophiles like anilines and benzylamines. These reactions proceed via mechanisms that can have characteristics of both SN1 and SN2 pathways, depending on the specific reactants and conditions. organic-chemistry.orgwikipedia.org The naphthalene moiety can influence the reaction rate and the nature of the transition state.

Cycloaddition Reactions and Their Synthetic Utility in Naphthalene-Based Structures

The naphthalene ring system can participate as the diene component in cycloaddition reactions, most notably the Diels-Alder reaction. kpfu.ru This provides a powerful method for the construction of complex, three-dimensional polycyclic structures. While naphthalene itself is a somewhat reluctant diene due to the loss of aromaticity in the adduct, the reaction can be facilitated by using highly reactive dienophiles or by employing catalysts. kpfu.ruacs.org

The reaction of 1-substituted naphthalenes in Diels-Alder reactions can lead to the formation of regioisomeric products, depending on whether the dienophile adds to the substituted or unsubstituted ring. The electronic nature of the substituent on the naphthalene ring can influence the regioselectivity of the cycloaddition. For this compound, the phenylethyl group is an electron-donating substituent, which can direct the cycloaddition.

The synthetic utility of these cycloaddition reactions is significant, as they allow for the rapid construction of complex molecular scaffolds from relatively simple starting materials. nih.gov The resulting cycloadducts can be further transformed into a variety of other compounds. For example, Diels-Alder reactions of naphthalenes with dienophiles like N-phenylmaleimide can be catalyzed by Lewis acids to afford endo-adducts. kpfu.ru

State of the Art Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(2-phenylethyl)naphthalene, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the naphthalene (B1677914) ring, the phenyl ring, and the ethyl bridge connecting them. The seven protons of the monosubstituted naphthalene ring typically appear in the aromatic region (δ 7.3–8.2 ppm), with complex splitting patterns due to spin-spin coupling. The five protons of the phenyl group are also found in the aromatic region, generally between δ 7.1 and δ 7.3 ppm. The ethyl bridge gives rise to two characteristic signals, which appear as triplets in the aliphatic region (δ 2.9-3.4 ppm) due to coupling with each other.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The ten carbons of the naphthalene ring and the six carbons of the phenyl ring produce signals in the aromatic region (δ 120–145 ppm). The two aliphatic carbons of the ethyl bridge are expected in the upfield region (δ 35–40 ppm). The specific chemical shifts are influenced by the substitution pattern and the electronic environment.

Please note: The following data is predicted based on the analysis of structurally similar compounds, as direct experimental data for this compound is not publicly available.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂- (alpha to Naphthyl)Ethyl Bridge~3.35 (t)~35.5
-CH₂- (alpha to Phenyl)Ethyl Bridge~3.05 (t)~38.0
C2', C6'Phenyl~7.10 - 7.30 (m)~128.5
C3', C5'Phenyl~128.3
C4'Phenyl~126.0
C1'Phenyl-~142.0
C2-C8Naphthyl~7.35 - 8.15 (m)~123.0 - 134.0
C1, C9, C10Naphthyl (quaternary)-~131.0 - 138.0

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. ias.ac.in

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be crucial to confirm the connectivity within the ethyl bridge, showing a cross-peak between the two methylene (B1212753) (-CH₂) signals. It would also help trace the coupling network among the protons on the naphthalene ring. vulcanchem.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aliphatic proton signals of the ethyl bridge to their corresponding carbon signals and connect the aromatic protons to their respective carbons in both the naphthalene and phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connection point of the ethyl group to the naphthalene ring. A key correlation would be expected from the protons of the naphthalene-adjacent methylene group (α-CH₂) to the C1 carbon of the naphthalene ring.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Assignment

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic "fingerprint" that is highly specific to the compound's structure.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. researchgate.net For this compound, the FT-IR spectrum is expected to be dominated by bands corresponding to the aromatic and aliphatic components. Key expected absorptions include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic ethyl bridge (typically below 3000 cm⁻¹). Aromatic C=C stretching vibrations will appear in the 1600–1450 cm⁻¹ region.

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light (from a laser) by the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds. For this compound, the Raman spectrum would clearly show the aromatic C=C stretching modes of the naphthalene and phenyl rings, as these are highly polarizable systems. The symmetric C-H stretching and C-C stretching of the ethyl linker would also be visible.

Table 2: Predicted Principal Vibrational Bands for this compound

Frequency Range (cm⁻¹)AssignmentExpected in FT-IRExpected in Raman
3100–3000Aromatic C-H Stretch (Naphthyl & Phenyl)MediumStrong
2960–2850Aliphatic C-H Stretch (Ethyl bridge)Medium-StrongMedium
1610–1580Aromatic C=C Ring StretchMediumStrong
1520–1450Aromatic C=C Ring StretchMedium-StrongStrong
810–770Naphthyl C-H Bending (out-of-plane)StrongWeak
770–730Phenyl C-H Bending (out-of-plane)StrongWeak

Fourier Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is primarily dictated by the chromophore, which in this case is the naphthalene ring system. The phenylethyl group, being a saturated alkyl substituent, acts as an auxochrome and is expected to cause only minor shifts (a small bathochromic or red shift) compared to the spectrum of unsubstituted naphthalene, without fundamentally altering its characteristic shape.

The UV-Vis spectrum of naphthalene derivatives typically shows three main absorption bands arising from π→π* transitions. ias.ac.in A strong absorption band is expected below 250 nm, with a second, structured band appearing around 260-290 nm, and a weaker, lower-energy band extending beyond 300 nm.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of this compound through its fragmentation patterns. The molecular formula of this compound is C₁₈H₁₆, which gives it a theoretical monoisotopic mass of approximately 232.1252 u.

In a typical mass spectrum obtained through electron ionization (EI), a hard ionization technique, the molecule is expected to exhibit a distinct molecular ion peak (M⁺) at m/z 232. The fragmentation of this molecular ion provides valuable structural information. acdlabs.com The bond between the ethyl group and the naphthalene ring is a likely point of cleavage. A primary fragmentation pathway for aromatic hydrocarbons involves the cleavage of bonds beta to the aromatic ring, which is known as benzylic cleavage. slideshare.net For this compound, this would lead to the formation of a stable tropylium-like ion or a naphthylmethyl cation.

Key fragmentation pathways for aromatic compounds are well-documented. libretexts.org The stability of the aromatic rings in this compound suggests that the molecular ion peak will be relatively strong. libretexts.org The fragmentation pattern is dictated by the stability of the resulting fragments. acdlabs.com In alkyl-substituted aromatic compounds, cleavage at the bond β to the aromatic ring is a very probable fragmentation event. slideshare.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Formula of Fragment
232 Molecular Ion [C₁₈H₁₆]⁺
141 Naphthylmethyl cation [C₁₀H₇CH₂]⁺

This table is based on general principles of mass spectrometry fragmentation for aromatic hydrocarbons.

Research on related naphthalene derivatives, such as naphthalene dicarboxamides, has also utilized mass spectrometry to investigate their fragmentation pathways, highlighting the utility of this technique in characterizing complex naphthalene-based molecules. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties. While a specific crystal structure for this compound is not widely published, the methodology for its determination is well-established.

To perform X-ray crystallography, a single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected, and the intensities and positions of these spots are used to calculate an electron density map of the molecule. wikipedia.orgamherst.edu

Studies on related naphthalene derivatives provide insight into the expected structural features. For instance, the crystal structure of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester revealed that the naphthalene unit is essentially planar. researchgate.net In this more complex molecule, the dihedral angles between the naphthalene core and the phenyl rings of the phenylethyl substituents are significant, indicating steric hindrance. researchgate.net Similarly, the crystal structure of bis(2-phenylethyl)naphthalene-1,8:4,5-bis(dicarboximide) shows that the phenylethyl groups are arranged in a trans fashion across the naphthalene skeleton. nih.gov These findings suggest that the phenylethyl group in this compound would likely adopt a conformation that minimizes steric strain with the naphthalene ring.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (Common for similar organic molecules)
a (Å) 10-15
b (Å) 8-12
c (Å) 15-20
β (°) 90-105 (for Monoclinic)

This table presents hypothetical data based on common values for similar aromatic compounds and is for illustrative purposes only.

Advanced X-ray Techniques (e.g., X-ray Absorption Spectroscopy, GIWAXS) for Materials Characterization

Beyond standard X-ray diffraction, advanced X-ray techniques offer deeper insights into the electronic structure and molecular arrangement in materials, especially in thin films and non-crystalline samples.

X-ray Absorption Spectroscopy (XAS) is a technique that can probe the local atomic environment of a specific element. By tuning the X-ray energy through an absorption edge of an atom (like carbon), one can obtain an X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectrum. e-bookshelf.de For a material containing this compound, XAS could provide information about the coordination environment and bonding of the carbon atoms.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for characterizing the molecular packing and orientation in thin films. It is particularly useful for studying organic semiconductor films, where molecular orientation at interfaces is critical for device performance. Studies on related naphthalene-based materials have utilized X-ray diffraction (XRD) to investigate crystallinity and molecular orientation in thin films. sbpmat.org.bracs.org GIWAXS would be a natural extension of this work, providing more detailed information about the packing of this compound molecules on a substrate.

These advanced X-ray techniques are integral to the development of new materials based on naphthalene derivatives for applications in electronics and photonics. numberanalytics.commdpi.comnasa.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques can be used to explore the dynamic behavior of molecules and their interactions with each other.

The flexible ethyl bridge in 1-(2-phenylethyl)naphthalene allows for rotation around the C-C single bonds, leading to different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers of the molecule and to map out the potential energy landscape associated with these rotations. rsc.org

By systematically rotating the dihedral angles of the ethyl bridge and calculating the corresponding energy at each step, a potential energy surface can be generated. This surface reveals the low-energy (stable) conformations and the energy barriers that separate them. For this compound, the key dihedral angles would be the C(naphthyl)-C(alpha)-C(beta)-C(phenyl) and the C(aromatic)-C(naphthyl)-C(alpha)-C(beta) angles. The stable conformers will likely be those that minimize steric hindrance between the bulky naphthalene (B1677914) and phenyl groups.

The way in which molecules of this compound interact with each other is crucial for understanding its bulk properties, such as its physical state and solubility. The primary intermolecular forces at play for this nonpolar aromatic molecule are van der Waals forces and, more specifically, π-π stacking interactions. acs.orgresearchgate.netrsc.org

π-π stacking is a non-covalent interaction that occurs between aromatic rings. In the case of this compound, the naphthalene and phenyl rings can stack with those of neighboring molecules. These interactions can be studied computationally by calculating the interaction energies of different dimer configurations (e.g., face-to-face, parallel-displaced). Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.net Such analyses on related polycyclic aromatic hydrocarbons have provided significant insights into their packing and solid-state properties. lmu.edu

Conformational Analysis and Energy Landscapes

Derivation of Thermochemical Properties in Ideal-Gas and Condensed States

A comprehensive review of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally derived thermochemical properties for this compound. Extensive searches in prominent databases, including the NIST Chemistry WebBook, have not yielded specific data on the enthalpy of formation, entropy, or heat capacity for this compound in either the ideal-gas or condensed phase.

While thermochemical data are available for the parent molecule, naphthalene, and various other derivatives, research focusing specifically on the energetic properties of this compound appears to be limited or not publicly available at this time. Computational chemistry studies, which could provide theoretical estimations of these properties, have been reported for a wide range of organic molecules; however, no such studies specific to this compound were identified in the course of this review.

Consequently, it is not possible to present detailed research findings or data tables for the thermochemical properties of this compound. Further experimental investigation or dedicated computational analysis would be required to determine these values.

Applications of 1 2 Phenylethyl Naphthalene and Its Derivatives in Advanced Materials Science

The integration of specific chemical structures into novel materials is a cornerstone of advanced materials science. The 1-(2-phenylethyl)naphthalene scaffold, combining the rigid, aromatic naphthalene (B1677914) core with the phenylethyl group, presents a structural motif explored in the development of functional polymers and organic electronics. While research may not always focus on this exact molecule, the principles derived from its constituent parts guide the synthesis and application of a wide range of naphthalene-based materials.

Catalysis Research and Development

1-(2-Phenylethyl)naphthalene as a Ligand in Organometallic Catalysis

The phenylethylnaphthalene moiety can be incorporated into larger ligand frameworks, which then coordinate with a metal center to form an active catalyst. The electronic and steric properties of the naphthalene (B1677914) and phenyl groups can play a crucial role in the catalytic cycle.

The synthesis of ligands derived from this compound often involves multi-step procedures. A notable example is the creation of [1-(2-phenylethyl)-2,3,4,5-tetramethylcyclopentadienyl]titanium complexes. The synthesis pathway for such a complex involves the reaction of C₅Me₄(SiMe₃)CH₂CH₂Ph with TiCl₄ to produce the trichloro complex, (C₅Me₄CH₂CH₂Ph)TiCl₃. acs.org This complex can be further modified, for instance, by conversion to (C₅Me₄CH₂CH₂Ph)TiMe₃. acs.org The design of these ligands is pivotal for their subsequent application in catalysis, as the substituent groups on the cyclopentadienyl (B1206354) ring and the nature of the phenylethylnaphthalene group influence the catalytic performance.

The synthesis of naphthalene-based ligands can also be achieved through methods like the refluxing of 1,5-diaminonaphthalene with pyridine-2-carbaldehyde to create a Schiff-base ligand. mdpi.com While not directly involving this compound, this illustrates a general strategy for synthesizing naphthalene-containing ligands.

A significant application of this compound-derived ligands is in the syndiospecific polymerization of styrene (B11656). The half-sandwich titanocene (B72419) complex, [1-(2-phenylethyl)-2,3,4,5-tetramethylcyclopentadienyl]TiCl₃, when activated with methylaluminoxane (B55162) (MAO), serves as a catalyst for this reaction. acs.org The performance of this catalyst has been compared with the unsubstituted reference compound (C₅Me₅)TiCl₃. acs.org

Furthermore, the cationic complex [(C₅Me₄CH₂CH₂Ph)TiMe₂]⁺[B(C₆F₅)₄]⁻, generated in situ from (C₅Me₄CH₂CH₂Ph)TiMe₃ and [Ph₃C][B(C₆F₅)₄], has also demonstrated activity in the syndiospecific polymerization of styrene. acs.org Research suggests that the active species in these polymerizations may exist in an equilibrium between two states: one with and one without intramolecular coordination of the phenyl group of the phenylethyl substituent to the titanium center. acs.org This intramolecular interaction is thought to be a key factor in the catalytic process, potentially mimicking the multihapto coordination of the styrene monomer to the metal center during polymerization. acs.org

Table 1: Polymerization of Styrene with this compound-Derived Catalyst

Catalyst/CocatalystPolymer YieldMolecular Weight (Mw)Polydispersity (Mw/Mn)
(C₅Me₄CH₂CH₂Ph)TiCl₃ / MAOData not specifiedData not specifiedData not specified
[(C₅Me₄CH₂CH₂Ph)TiMe₂]⁺[B(C₆F₅)₄]⁻Data not specifiedData not specifiedData not specified

Design and Synthesis of Phenylethylnaphthalene-Derived Ligands

Heterogeneous and Homogeneous Catalytic Systems

Catalysis can be broadly categorized into homogeneous and heterogeneous systems. In homogeneous catalysis , the catalyst and reactants exist in the same phase, often in a liquid solution. savemyexams.comnumberanalytics.com This allows for high activity and selectivity due to the uniform distribution of the catalyst. nih.gov The syndiospecific polymerization of styrene using the aforementioned [1-(2-phenylethyl)-2,3,4,5-tetramethylcyclopentadienyl]titanium complexes is an example of homogeneous catalysis. acs.org

In contrast, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.comnumberanalytics.com The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture. nih.gov The catalytic process in heterogeneous systems occurs at the surface of the catalyst and involves steps like adsorption of reactants, reaction on the surface, and desorption of products. savemyexams.com There is no specific information in the provided search results detailing the use of this compound in heterogeneous catalytic systems.

Computational Catalysis for Reaction Pathway Prediction and Active Site Identification

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating catalytic mechanisms. mdpi.com It allows for the elucidation of reaction pathways, the identification of transition states, and the characterization of active catalytic species. mdpi.com For instance, computational studies have been used to investigate the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate catalyzed by a palladium complex, confirming the feasibility of the proposed reaction pathways. mdpi.com

While no specific computational studies focused solely on this compound as a ligand were found in the search results, the principles of computational catalysis are directly applicable. Such studies could provide valuable insights into the syndiospecific polymerization of styrene catalyzed by [1-(2-phenylethyl)-2,3,4,5-tetramethylcyclopentadienyl]titanium complexes. For example, DFT calculations could be used to model the proposed equilibrium between the phenyl-coordinated and non-coordinated states of the active catalyst and to determine the energy barriers for the different steps in the polymerization mechanism. acs.org This would allow for a more detailed understanding of how the this compound ligand influences the catalytic activity and stereoselectivity.

Supramolecular Chemistry of Naphthalene Containing Architectures

Design and Synthesis of Naphthalene-Based Supramolecular Building Blocks (e.g., Naphthalenediimides)

Naphthalenediimides (NDIs) are a prominent class of naphthalene-based building blocks in supramolecular chemistry. rsc.org Their electron-deficient aromatic core, high electron affinity, and propensity for self-assembly make them ideal for constructing functional materials. rsc.orgthieme-connect.de The synthesis of NDIs typically involves the condensation of naphthalenetetracarboxylic dianhydride with various amines, a process that can be facilitated by microwave-assisted synthesis to produce asymmetrically substituted derivatives. mdpi.com This synthetic versatility allows for the fine-tuning of their electronic and steric properties.

Core-substituted naphthalenediimides (cNDIs) represent a further evolution, where substituents are introduced directly onto the naphthalene (B1677914) core. This modification significantly alters their optical and redox properties compared to the parent NDI. thieme-connect.de The ability to tailor these properties through molecular engineering makes cNDIs highly promising for creating advanced supramolecular assemblies and functional materials. thieme-connect.de

Another important class of building blocks involves the electron-rich 1,5-dialkoxynaphthalene (DAN), which can form donor-acceptor complexes with the electron-deficient NDI. utexas.edu The synthesis of molecules containing both DAN and NDI units allows for the creation of self-assembled structures driven by intramolecular or intermolecular aromatic donor-acceptor interactions. utexas.edu

The following table provides an overview of key naphthalene-based supramolecular building blocks and their synthetic approaches.

Table 1: Naphthalene-Based Supramolecular Building Blocks and their Synthesis
Building Block Key Features Synthetic Approach
Naphthalenediimides (NDIs) Electron-deficient core, high electron affinity, good charge carrier mobility. rsc.org Condensation of naphthalenetetracarboxylic dianhydride with amines, often microwave-assisted. mdpi.com
Core-Substituted NDIs (cNDIs) Tunable optical and redox properties. thieme-connect.de Introduction of substituents directly onto the Naphthalene core. thieme-connect.de
1,5-Dialkoxynaphthalene (DAN) Electron-rich aromatic system. utexas.edu Synthesized to be used in conjunction with NDIs for donor-acceptor interactions. utexas.edu
Amino Acid Functionalized NDIs Introduces chirality and hydrogen bonding capabilities. nih.gov Microwave dielectric heating of naphthalenetetracarboxylic dianhydride and the corresponding amino acid. rsc.org
Phosphonic Acid Appended NDIs Enables strong hydrogen bonding and directional growth of nanostructures. nih.gov Substitution at the imide position of NDIs with phosphonic acid groups. nih.gov

Molecular Recognition and Host-Guest Chemistry

Naphthalene-containing architectures are extensively used in molecular recognition and host-guest chemistry, where a host molecule selectively binds a guest molecule. The defined cavities and tunable electronic properties of naphthalene-based hosts allow for the recognition of a wide range of guests.

The self-assembly of naphthalene-based architectures is governed by a variety of non-covalent interactions. These weak interactions, when acting in concert, lead to the formation of stable and well-defined supramolecular structures.

Key non-covalent interactions include:

π-π Stacking: The planar aromatic core of naphthalene derivatives, particularly NDIs, facilitates strong π-π stacking interactions, which are crucial for the formation of ordered assemblies. nih.gov

Hydrogen Bonding: Functionalization of naphthalene building blocks with groups capable of hydrogen bonding, such as amino acids or carboxylic acids, allows for directional control over the self-assembly process. nih.govlalbabacollege.in For instance, phosphonic acid-substituted NDIs interact with melamine (B1676169) through strong hydrogen bonding, leading to the formation of flower-shaped supramolecular structures. nih.gov

Donor-Acceptor Interactions: The association between electron-rich units like 1,5-dialkoxynaphthalene (DAN) and electron-deficient units like NDI is a powerful tool for driving self-assembly. utexas.edu

Host-Enhanced π-π Interactions: These interactions are utilized in the construction of supramolecular hyperbranched polymers, where a host molecule enhances the π-π stacking between naphthalene moieties. rsc.org

The following table summarizes the types of non-covalent interactions and their role in the self-assembly of naphthalene-containing systems.

Table 2: Non-Covalent Interactions in Naphthalene-Based Self-Assembly
Interaction Type Description Example
π-π Stacking Attraction between aromatic rings. Aggregation of NDI derivatives. nih.gov
Hydrogen Bonding Directional interaction involving a hydrogen atom. Phosphonic acid-appended NDI with melamine. nih.gov
Van der Waals Forces Weak, non-specific intermolecular forces. General stabilization of supramolecular structures. nih.gov
Donor-Acceptor Interactions Interaction between electron-rich and electron-deficient moieties. Complexation of 1,5-dialkoxynaphthalene (DAN) and NDI. utexas.edu
Host-Enhanced π-π Interaction Host molecule enhances π-π stacking. Formation of supramolecular hyperbranched polymers with cucurbit rsc.orguril. rsc.org

Macrocyclic receptors containing naphthalene units have been designed for the selective recognition of various guest molecules, including anions and organic cations. The incorporation of naphthalene into the macrocyclic framework can create a well-defined cavity and introduce specific electronic and steric properties.

Examples of such macrocyclic receptors include:

Naphthalene-based Macrocyclic Arenes: These hosts can possess deep, π-electron-rich aromatic cavities with a strong affinity for quaternary ammonium (B1175870) guests, driven by cation-π and C-H···π interactions. acs.org Water-soluble versions with anionic carboxylato groups on their rims have been synthesized for the recognition of cationic guests in aqueous media. researchgate.net

Calix[n]naphthalenes and Pillar[n]arenes: These are classes of macrocycles built from naphthalene units. pnas.orgnih.gov Acyclic pillar[n]naphthalenes have shown good host-guest properties towards organic ammonium cations, with association constants in the range of 10² to 10⁴ M⁻¹. nih.gov

Fluorescent Sensors: The incorporation of a naphthalene unit into a macrocyclic receptor can impart fluorescent properties, allowing for the sensing of anions through changes in fluorescence. rsc.org

Halogen-Bonding Macrocyclic Receptors: Receptors containing chloro-, bromo-, and iodo-imidazolium motifs incorporated into a cyclic structure using naphthalene spacer groups have been synthesized for anion recognition. nih.gov

The table below presents selected examples of macrocyclic receptors incorporating naphthalene moieties and their target guests.

Table 3: Macrocyclic Receptors with Naphthalene Moieties
Receptor Type Target Guest(s) Key Interactions
Prism acs.orgarene Quaternary ammonium cations Cation-π, ⁺NC-H···π
Acyclic Pillar nih.govnaphthalene Organic ammonium cations C-H···π, π-π interactions
Fluorescent Squaramide-based Receptor Anions (e.g., Cl⁻, Br⁻, SO₄²⁻) Hydrogen bonding, anion-π
Water-Soluble Naphthalene-based Macrocycle Cationic guests in water Electrostatic interactions

Non-Covalent Interactions in Self-Assembled Systems

Self-Assembly Processes at Interfaces and in Solution

Naphthalene-based building blocks can self-assemble into a variety of nanostructures in both solution and at interfaces. The final architecture is highly dependent on the molecular design of the building blocks and the assembly conditions, such as the solvent and the presence of an interface.

In solution, chiral amphiphilic naphthalene diimide derivatives have been shown to form spherical nanoparticles. pib.gov.in These nanoparticles can exhibit unique optical properties. pib.gov.in The self-assembly of carboxylic acid-functionalized NDI chromophores in solution is influenced by the solvent, with monomeric species present in "good" solvents and self-assembled structures forming in "bad" solvents. researchgate.net

At the air-water interface, the same chiral amphiphilic NDI derivatives that form nanoparticles in solution instead arrange themselves into flat, two-dimensional layers. pib.gov.in This demonstrates the critical role of the environment in directing the self-assembly process.

A variety of morphologies have been achieved through the self-assembly of NDI derivatives, including:

Nanowires

Nanoflowers

Nanosheets

Vesicles

Nanospheres

Golf ball-like structures

Nanotubes

Rods

Ribbons researchgate.net

For example, a phosphonic acid appended naphthalene diimide, in the presence of melamine, self-assembles into flower-shaped supramolecular structures. nih.gov The formation of these complex architectures is driven by a combination of π-π stacking and strong hydrogen bonding. nih.gov

Supramolecular Polymers and Materials

Supramolecular polymers are polymeric chains held together by reversible, non-covalent interactions. The dynamic nature of these interactions imparts interesting properties to the materials, such as self-healing and stimuli-responsiveness. researchgate.net Naphthalene-based building blocks are excellent candidates for the construction of supramolecular polymers.

Different strategies have been employed to create supramolecular polymers from naphthalene-containing monomers:

Host-Guest Interactions: A bifunctional monomer containing both p-phenylene and naphthalene moieties can be polymerized through the selective recognition of the p-phenylene group by cucurbit rsc.orguril and the 2:1 complexation of the naphthalene groups with cucurbit rsc.orguril. tsinghua.edu.cn This method allows for control over the supramolecular polymerization process. tsinghua.edu.cn Similarly, a three-arm monomer with a naphthalene moiety in each arm can form supramolecular hyperbranched polymers in the presence of cucurbit rsc.orguril. rsc.org

Hydrogen Bonding: A 2-thiobarbituric acid-functionalized naphthalene dye has been shown to self-assemble into crystalline fibers through a tape-like hydrogen-bonding pattern. rsc.org

Head-to-Tail Complexation: A water-soluble C-shaped receptor based on glycoluril (B30988) and naphthalene building blocks can undergo self-recognition, where the naphthalene moiety of one monomer binds into the bisnaphthalene cleft of another, leading to the formation of a supramolecular polymer in water. researchgate.net

Metallacycle-Based Host-Guest Complexation: A platinum metallacycle containing two naphthalene moieties can spontaneously assemble into a linear supramolecular polymer through host-guest interactions between the cavity of the metallacycle and the naphthalene groups. nih.gov

These supramolecular polymers can form various materials with potential applications in electronics, sensing, and biomedicine. For instance, a hybrid material of naphthalene diimide and reduced graphene oxide, formed through a facile self-assembly strategy, has shown excellent performance as a cathode material in lithium-ion batteries. rsc.org

Future Research Directions and Emerging Horizons

Integration with Nanoscience for Novel Functional Materials

The unique structural characteristics of 1-(2-phenylethyl)naphthalene make it a promising candidate for the development of novel functional materials through its integration with nanoscience. The fusion of its aromatic nature with the world of nanotechnology opens up possibilities for materials with enhanced properties.

Key Research Areas:

Surface Functionalization of Nanoparticles: The functionalization of nanoparticles is a critical step in creating materials with tailored properties for specific applications. mdpi.comresearchgate.net The process involves modifying the surface of nanoparticles to enhance their stability, biocompatibility, and functionality. mdpi.com For instance, the surface functionalization of gold nanoparticles is crucial for their use in biomedical devices, allowing them to selectively interact with cells or biological molecules. mdpi.com Similarly, modifying the surface of inorganic nanoparticles can create multifunctional materials for applications like targeted drug delivery and immunotherapy. nih.gov The this compound moiety can be attached to the surface of nanoparticles, such as gold or magnetic nanoparticles, to create new hybrid materials. mdpi.comresearchgate.net This functionalization can be achieved through either in-situ modification, where synthesis and surface functionalization occur simultaneously, or post-synthesis modification. mdpi.com These functionalized nanoparticles could exhibit unique optical, electronic, or magnetic properties, making them suitable for applications in sensors, catalysis, and biomedical imaging. researchgate.netnih.gov

Nanoarchitectonics: The concept of "nanoarchitectonics" involves the integration of nanotechnology with various fields like organic chemistry and materials science to build functional materials from the nanoscale. rsc.org Molecular machines, which are the products of nanoarchitectonics, can be created by assembling molecular units. rsc.org Research is exploring the use of molecules like this compound as building blocks in nanoarchitectonics to construct complex, functional nanosystems. This could lead to the development of molecular-scale devices and sensors with unprecedented capabilities.

Exploration of New Catalytic Systems and Reaction Pathways

The development of efficient and selective catalytic systems is a cornerstone of modern chemistry. Research into new catalytic methods for the synthesis and transformation of this compound is an active area of investigation.

Key Research Directions:

Asymmetric Catalysis: The development of catalytic asymmetric methods to synthesize chiral derivatives of this compound is a significant area of future research. vulcanchem.com Chiral molecules are crucial in pharmaceuticals and materials science, and the ability to selectively produce one enantiomer over the other is highly desirable. This could involve the use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction.

C-H Activation: Direct C-H bond functionalization has emerged as a powerful tool for the synthesis of functionalized aromatic compounds. thieme-connect.com Future research will likely focus on developing new catalytic systems, for example, using iridium or rhodium catalysts, for the selective functionalization of the naphthalene (B1677914) core or the phenylethyl side chain of this compound. thieme-connect.com This would provide a more efficient and atom-economical route to novel derivatives with diverse functionalities.

Novel Reaction Pathways: Researchers are exploring new reaction pathways to synthesize and modify this compound. This includes investigating novel cycloaddition reactions, coupling reactions, and ring-closing metathesis to construct the core structure or introduce new functional groups. mdpi.com The use of innovative catalysts, such as those based on palladium or nickel, is being explored to facilitate these transformations. google.com

Advanced Computational Modeling for Predictive Material Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new materials with desired functionalities.

Key Areas of Computational Study:

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this compound is crucial for predicting its physical and chemical properties. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to explore the potential energy surface of the molecule and identify its most stable conformers. frontiersin.orgnih.govrsc.org This information is vital for designing molecules with specific shapes and functionalities.

Predicting Spectroscopic and Electronic Properties: Advanced computational models can accurately predict the spectroscopic properties, such as NMR and UV-Vis spectra, of this compound and its derivatives. epfl.ch These predictions can aid in the characterization of new compounds and provide insights into their electronic structure. Furthermore, computational methods can be used to calculate properties like electron affinity and ionization potential, which are important for designing materials for electronic applications.

Rational Design of Functional Materials: By combining computational modeling with experimental work, researchers can rationally design new materials based on the this compound scaffold. For example, computational screening can be used to identify derivatives with optimal properties for applications such as organic light-emitting diodes (OLEDs) or as liquid organic hydrogen carriers (LOHCs). acs.org This predictive approach can significantly accelerate the discovery and development of new high-performance materials. biorxiv.org

Sustainable Chemistry and Circular Economy Considerations

The principles of sustainable chemistry and the circular economy are increasingly guiding chemical research and development, aiming to minimize environmental impact and maximize resource efficiency. packagingeurope.combohrium.com

Key Sustainability Aspects:

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., naphthalene ring proton shifts at δ 7.2–8.3 ppm and phenylethyl CH₂ groups at δ 2.8–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 232 for C₁₈H₁₆⁺) and fragmentation patterns .
  • UV-Vis/Electronic Spectroscopy : Absorption bands near 270–310 nm indicate π→π* transitions; fluorescence quenching studies assess electronic interactions in mixed systems .
    Computational tools like DFT (e.g., B3LYP/6-31G*) predict electronic properties and verify experimental spectra .

How should researchers design in vivo studies to evaluate systemic toxicity of this compound?

Advanced Research Question
Experimental Design Considerations :

  • Exposure Routes : Prioritize inhalation (aerosolized) and oral (gavage) routes, as dermal absorption is less relevant for non-polar compounds .
  • Dose Range : Use subchronic exposure (14–90 days) with tiered doses (10–500 mg/kg/day) to identify NOAEL/LOAEL.
  • Endpoints : Monitor hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters (RBC/WBC counts) .
  • Controls : Include vehicle controls and positive controls (e.g., naphthalene for comparative toxicity).
    Data Interpretation : Apply risk-of-bias assessments (e.g., Table C-6) to address confounding factors like genetic variability in metabolic enzymes .

What methodologies resolve contradictions in reported toxicokinetic data for this compound across studies?

Advanced Research Question

  • Systematic Review Frameworks : Follow ATSDR’s tiered approach:
    • Literature Screening : Use inclusion criteria (Table B-1) to filter studies by exposure route, species, and health outcomes .
    • Risk-of-Bias Assessment : Evaluate randomization, blinding, and outcome reporting (Table C-6/C-7) to exclude low-quality data .
    • Meta-Analysis : Pool data using random-effects models to account for interspecies variability (e.g., murine vs. primate metabolic rates) .
  • Mechanistic Studies : Conduct in vitro assays (e.g., CYP450 inhibition) to clarify metabolic pathways conflicting across models .

What molecular mechanisms underlie this compound’s bioactivity, and how are they validated experimentally?

Advanced Research Question
Proposed Mechanisms :

  • Receptor Binding : Structural analogs (e.g., 1-allylnaphthalene) show affinity for aryl hydrocarbon receptors (AhR), triggering oxidative stress responses .
  • Metabolic Activation : Cytochrome P450 enzymes (CYP1A1/2) may oxidize the ethyl chain, generating reactive epoxides .
    Validation Strategies :
  • In Silico Docking : Use AutoDock Vina to predict binding affinities with AhR or CYP450 isoforms .
  • Gene Knockout Models : Compare toxicity in wild-type vs. CYP1A1⁻/⁻ mice to confirm metabolic pathways.
  • Biomarker Analysis : Measure 8-OHdG (DNA oxidation) and glutathione depletion in exposed tissues .

How do structural modifications to the phenylethyl group alter the compound’s physicochemical and toxicological properties?

Advanced Research Question

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -Cl in 1-(2-Chloroethyl)naphthalene) increase electrophilicity, enhancing DNA adduct formation .
    • Branching (e.g., isopropyl) reduces metabolic clearance, prolonging half-life .
  • Experimental Validation :
    • QSAR Modeling : Correlate logP values with hepatotoxicity using Hansch analysis .
    • Crystallography : Resolve X-ray structures to assess steric effects on receptor binding .

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